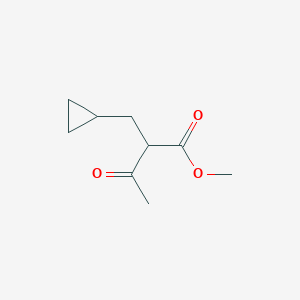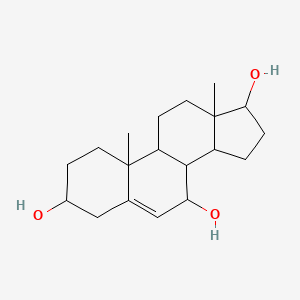
beta AET
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-androstenetriol, commonly known as beta AET, is a metabolite of dehydroepiandrosterone (DHEA). It is known for its significant health benefits, including anti-inflammatory and immune-stimulating properties. Beta-androstenetriol has been studied for its potential to combat environmental insults and regulate host resistance to infections and malignancies .
準備方法
Beta-androstenetriol can be synthesized through various methods. One common approach involves the enzymatic preparation method using 3 beta-acyloxy-androstane-3,5-diene-17-ketone as a raw material. This process involves the tandem catalysis of esterase and carbonyl reductase, coupled with coenzyme regeneration . Another method involves the esterification reaction using isopropenyl acetate as the reagent .
化学反応の分析
Beta-androstenetriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esterase, carbonyl reductase, and isopropenyl acetate. The major products formed from these reactions include 3 beta-hydroxy-androstane-5-ene-17-ketone and other related compounds .
科学的研究の応用
Beta-androstenetriol has a wide range of scientific research applications. In chemistry, it is used to study the effects of DHEA metabolites on various biological processes. In biology and medicine, beta-androstenetriol is known for its anti-catabolic and fat-loss properties. It helps prevent muscle breakdown during intense workouts or calorie deficits and supports overall fitness goals . Additionally, beta-androstenetriol has been shown to enhance immune function, reduce stress, and have anti-inflammatory properties .
作用機序
The mechanism of action of beta-androstenetriol involves the inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the production of cortisol from cortisone. By inhibiting this enzyme, beta-androstenetriol reduces cortisol levels, leading to decreased stress, improved immune function, and prevention of muscle loss . The molecular targets and pathways involved include the regulation of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .
類似化合物との比較
Beta-androstenetriol is often compared to 7-keto-dehydroepiandrosterone (7-KETO DHEA), another DHEA metabolite. Both compounds are known for their fat-loss and anti-catabolic properties. beta-androstenetriol is considered to provide superior results in terms of fat reduction and muscle preservation . Other similar compounds include dehydroepiandrosterone (DHEA) and its various metabolites, which share some of the health benefits but differ in their specific mechanisms of action and effectiveness .
特性
IUPAC Name |
10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZKEVBDIDVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)


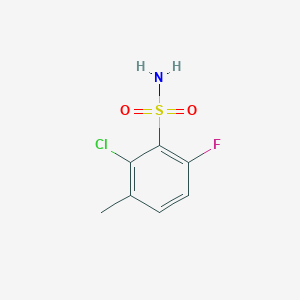
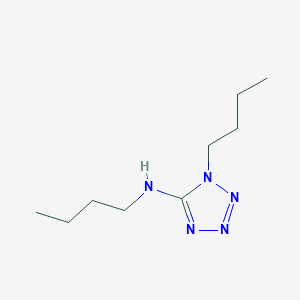
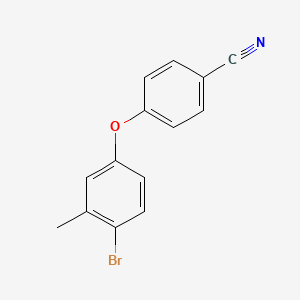


![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)

![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
